Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound that falls within the class of 1,4-benzoxazine derivatives. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis. The compound is closely related to the derivatives discussed in the provided papers, which focus on the synthesis and properties of similar benzoxazine derivatives.
Synthesis Analysis
The synthesis of related ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives has been achieved through the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, although with low yields . An alternative route involves the hydrogenation of ethyl 2H-1,4-benzoxazine-3-carboxylate to obtain satisfactory yields . Another synthesis approach for a tosylated derivative was described as a four-step process starting from an acetal . These methods provide a foundation for the synthesis of the ethyl 4-acetyl-6-chloro derivative by indicating potential starting materials and reaction conditions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates has been confirmed using X-ray analysis and NMR correlation spectroscopy . These techniques are crucial for establishing the structure of the ethyl 4-acetyl-6-chloro derivative, ensuring the correct placement of substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
The chemical behavior of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates has been studied, showing that they can react with sodium hydride in dioxane to afford hydroxylated products . This reaction could potentially be applied to the ethyl 4-acetyl-6-chloro derivative to modify its structure or introduce new functional groups.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate are not detailed in the provided papers, the properties of similar compounds have been studied. For instance, the crystal and molecular structure of a related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, was determined, and it was found to crystallize in the monoclinic system with a Z conformation about the C=C bond . This information is valuable as it provides insight into the potential crystalline behavior of the ethyl 4-acetyl-6-chloro derivative. Additionally, the related compound was evaluated for antimicrobial and antioxidant activities, suggesting that the ethyl 4-acetyl-6-chloro derivative could also possess similar properties and could be assessed in a similar manner .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate belongs to a broader class of compounds known as 1,2-oxazines and 1,2-benzoxazines. These compounds can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, obtained from cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. The oxazinium salts derived from these reactions serve as important electrophiles, indicating the chemical versatility of such compounds for further reactions and modifications. This foundation underpins their utility in organic synthesis, potentially including the synthesis of ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its derivatives for various applications (Sainsbury, 1991).
Antimicrobial and Plant Defense Metabolites
Benzoxazines, including ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, may find applications in the development of antimicrobial compounds. Benzoxazinoids, which include benzoxazines, have shown potential as antimicrobial scaffolds due to their presence in the Poaceae family and some dicots, where they serve as defense compounds. Though monomeric natural benzoxazinoids exhibit limited antimicrobial potency, the 1,4-benzoxazin-3-one backbone has been identified as a promising scaffold for designing new antimicrobial agents. Synthetic derivatives of this backbone have demonstrated significant activity against fungi and bacteria, highlighting the potential of benzoxazine derivatives in the development of new antimicrobials (de Bruijn, Gruppen, & Vincken, 2018).
Pharmacological Profile
Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, as part of the benzoxazine class, has a connection to compounds known for a wide range of pharmacological actions. Benzoxazine derivatives have been frequently utilized as skeletons for designing biologically active compounds, including antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant agents. This versatility positions benzoxazine derivatives as critical tools for chemists aiming to develop new compounds with improved efficacy and safety profiles (Siddiquia, Alama, & Ahsana, 2010).
Medicinal Chemistry and Drug Design
The benzoxazine scaffold, including derivatives of ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities. This includes anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. The wide array of pharmacological properties offered by benzoxazine derivatives, coupled with multiple modification sites, underscores their potential as a foundation for the development of new therapeutic candidates with desired biological properties (Tang, Tan, Chen, & Wan, 2022).
Future Directions
The synthesized benzothiazines, which are structurally similar to Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds . This suggests potential future directions in the development of new pharmacological agents.
properties
IUPAC Name |
ethyl 4-acetyl-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-3-18-13(17)12-7-15(8(2)16)10-6-9(14)4-5-11(10)19-12/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAQNKNTPPNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
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